molecular formula C14H13ClN2O3 B2700776 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 391650-02-5

2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2700776
CAS No.: 391650-02-5
M. Wt: 292.72
InChI Key: CPBYONAMSWENHC-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes a nitrile group, a nitrophenyl group, and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-aminophenyl)prop-2-enenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo redox reactions, potentially generating reactive oxygen species that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylpropanoyl)-3-(4-chlorophenyl)prop-2-enenitrile: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile:

Uniqueness

2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions.

Properties

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-14(2,3)13(18)10(8-16)6-9-4-5-11(15)12(7-9)17(19)20/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYONAMSWENHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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